molecular formula C17H13N3O5 B3884806 2-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide

2-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide

Cat. No.: B3884806
M. Wt: 339.30 g/mol
InChI Key: XZFVTPGNOVWKNJ-VCHYOVAHSA-N
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Description

2-methyl-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide is a complex organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 2-methyl-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide typically involves the reaction of 2-methylfuran-3-carbohydrazide with 5-(3-nitrophenyl)furan-2-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at a controlled temperature . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-methyl-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-methyl-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide include other furan derivatives with different substituents. These compounds share similar core structures but differ in their functional groups, leading to variations in their biological and chemical properties. Some examples of similar compounds are:

Properties

IUPAC Name

2-methyl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-11-15(7-8-24-11)17(21)19-18-10-14-5-6-16(25-14)12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFVTPGNOVWKNJ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide
Reactant of Route 3
2-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide
Reactant of Route 4
2-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide
Reactant of Route 5
2-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide

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